(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a chloro-trifluoromethylphenyl group, a methoxyphenyl group, and a thiazolyl acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring. Reagents such as 2-bromoacetophenone and thiourea are often used under basic conditions.
Coupling Reactions: The thiazole intermediate is then coupled with a substituted aniline derivative, such as 4-chloro-3-(trifluoromethyl)aniline, using a palladium-catalyzed cross-coupling reaction.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the coupled product, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro-trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile: Similar compounds include those with variations in the substituents on the phenyl or thiazole rings, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) groups can influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3OS/c1-28-15-4-2-3-12(7-15)18-11-29-19(27-18)13(9-25)10-26-14-5-6-17(21)16(8-14)20(22,23)24/h2-8,10-11,26H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISPTPVMEPXKJL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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